molecular formula C12H9FO4 B8092150 Ethyl 7-fluoro-2-oxo-2H-chromene-3-carboxylate

Ethyl 7-fluoro-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B8092150
M. Wt: 236.19 g/mol
InChI Key: OKNSPVGPWYZFJQ-UHFFFAOYSA-N
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Description

Ethyl 7-fluoro-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the class of chromene derivatives It is characterized by the presence of a fluorine atom at the 7th position, an oxo group at the 2nd position, and an ethyl ester group at the 3rd position of the chromene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-fluoro-2-oxo-2H-chromene-3-carboxylate typically involves the condensation of 7-fluoro-2-hydroxyacetophenone with diethyl oxalate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the chromene ring. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or methanol for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-fluoro-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 7-fluoro-2-oxo-2H-chromene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 7-fluoro-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The oxo and ester groups facilitate interactions through hydrogen bonding and hydrophobic interactions, respectively. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxo-2H-chromene-3-carboxylate: Lacks the fluorine atom at the 7th position.

    7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid: Contains a carboxylic acid group instead of an ethyl ester group.

    7-Fluoro-2-oxo-2H-chromene-3-carboxamide: Contains an amide group instead of an ethyl ester group.

Uniqueness

Ethyl 7-fluoro-2-oxo-2H-chromene-3-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties enhance its potential as a lead compound in drug discovery and other applications .

Properties

IUPAC Name

ethyl 7-fluoro-2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO4/c1-2-16-11(14)9-5-7-3-4-8(13)6-10(7)17-12(9)15/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNSPVGPWYZFJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(C=C2)F)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 7-fluoro-2-oxo-2H-chromene-3-carboxylate
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Ethyl 7-fluoro-2-oxo-2H-chromene-3-carboxylate
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Ethyl 7-fluoro-2-oxo-2H-chromene-3-carboxylate

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